molecular formula C10H14F3NO5 B6184750 6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid, trifluoroacetic acid CAS No. 2624137-65-9

6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid, trifluoroacetic acid

Cat. No.: B6184750
CAS No.: 2624137-65-9
M. Wt: 285.22 g/mol
InChI Key: UYITYAIBYSDIGV-UHFFFAOYSA-N
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Description

6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid, trifluoroacetic acid is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a nonane ring system. The presence of trifluoroacetic acid as a counterion enhances its stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic oxetane ring, which is a key feature of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the spirocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups onto the spirocyclic ring.

Scientific Research Applications

6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an antiviral or anticancer agent.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for high binding affinity and specificity, which can modulate the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring system.

    2-oxa-7-azaspiro[3.5]nonane: A similar compound without the carboxylic acid and trifluoroacetic acid components.

Uniqueness

6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid is unique due to its combination of a spirocyclic structure with a carboxylic acid group and trifluoroacetic acid counterion. This combination enhances its stability, solubility, and potential bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

2624137-65-9

Molecular Formula

C10H14F3NO5

Molecular Weight

285.22 g/mol

IUPAC Name

6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO3.C2HF3O2/c10-7(11)6-1-2-8(5-12-6)3-9-4-8;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,10,11);(H,6,7)

InChI Key

UYITYAIBYSDIGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)COC1C(=O)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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